molecular formula C9H16N5Cl<br>C9H16ClN5 B092685 Propazine CAS No. 139-40-2

Propazine

Cat. No. B092685
CAS RN: 139-40-2
M. Wt: 229.71 g/mol
InChI Key: WJNRPILHGGKWCK-UHFFFAOYSA-N
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Description

Determination of Propazine in Environmental Samples

Synthesis Analysis Propazine is a triazine herbicide that is widely used in agriculture to control broadleaf weeds and annual grasses. It is known for its post-emergent protection by interfering with photosynthetic electron transport in target weeds. The synthesis of propazine involves the introduction of isopropylamino groups and a chlorine atom to the triazine ring. The electrochemical reduction of propazine under acidic conditions has been studied, providing insights into its dechlorination and the reduction of the triazine ring. This process involves a 2-electron cleavage of the C–Cl bond and a subsequent irreversible 2-electron reduction of the ring .

Molecular Structure Analysis The molecular structure of propazine consists of a triazine ring substituted with two isopropylamino groups and a chlorine atom. This structure is responsible for its herbicidal activity, as it interferes with the photosynthetic process of plants. The electrochemical studies have shown that the triazine ring can undergo reduction, which is a critical step in the degradation of propazine .

Chemical Reactions Analysis Propazine's chemical reactivity primarily involves its triazine ring. The electrochemical reduction study has shown that propazine can undergo dechlorination and reduction of the triazine ring, leading to the formation of nontoxic metabolites in tolerant crops. This reduction is a two-step process involving a protonation step between two electron transfers .

Physical and Chemical Properties Analysis The physical and chemical properties of propazine are crucial for its environmental behavior and its detection in environmental samples. A molecularly imprinted polymer (MIP) using propazine as a template has been developed for the selective extraction of propazine and its metabolites from river water. This MIP demonstrates the specific interactions that can occur between propazine and designed receptors, which is essential for environmental monitoring and analysis .

Environmental Impact and Degradation

Analysis of Environmental Persistence and Phytotoxicity Propazine's persistence in the environment can lead to its accumulation in crops, which is a concern for food safety and crop growth. Studies have shown that propazine residues can be accumulative, resulting in phytotoxic effects such as inhibited growth, decreased chlorophyll content, and increased cellular damage in crops like wheat, maize, and rapeseed. However, the application of salicylic acid has been found to alleviate the phytotoxicity of propazine, suggesting a potential method for reducing its impact on crops .

Biodegradation and Microbial Remediation The degradation of propazine in soil is a critical process for mitigating its environmental impact. A microbial community capable of degrading propazine has been identified, with the ability to degrade about 94% of the applied herbicide within 11 days. This biodegradation process is accompanied by increased microbial biomass and enzyme activities. The study of this microbial community has revealed dynamic changes in composition and a reduction in microbial diversity. The induction of degradative genes and the characterization of degradation products, including hydroxylated, methylated, and dimeric forms of propazine, provide insights into the biodegradation pathways and mechanisms .

Scientific Research Applications

1. Endocrine Disruption Research

  • Application Summary : Propazine, along with atrazine, is being studied for its potential endocrine-disrupting effects. The research is aimed at confirming a suspected association between these herbicides and the increasing prevalence of male infertility and declining sperm quality .
  • Methods of Application : A sensitive analytical method was developed for the simultaneous determination of three metabolites of atrazine and propazine. The method involves the chromatographic separation and determination of deethyl- and deisopropyl-atrazine (DEA and DIA, respectively) and propazine-2-hydroxy (PP-2OH) in human seminal plasma by LC–ESI-MS/MS .
  • Results : The method was successfully applied to human seminal plasma samples from volunteers. PP-2OH was found at concentrations from 1.10 to 11.3 ng mL –1 in four of the six samples, and so was DIA at 9.60 ng mL –1 in one .

2. Pesticide Extraction from Food Samples

  • Application Summary : Propazine, along with atrazine, is being extracted from food samples using poly (vinyl alcohol) electrospun nanofibers modified with graphene oxide/cellulose .
  • Methods of Application : The extraction process involves the use of thin-film micro-extraction (TFME) of the pesticides from food samples (watermelon, milk, honey, melon, tomato) and agricultural water followed by corona discharge ionization ion mobility spectrometry (CD-IMS) analysis .
  • Results : Under optimized conditions, acceptable linearity was acquired in the range of 3.0–1000.0 ng mL −1 for atrazine and 5.0–1500.0 ng mL −1 for propazine. The LOD values ranged from 1.0 to 1.60 ng m L −1. The method was investigated using food and water samples, and recoveries (87.1–96.8%) indicate that the PVA/CA/GO/cellulose can be a promising film for the extraction of the desired compounds in complicated samples .

3. Weed Control in Sorghum

  • Application Summary : Propazine, along with atrazine, is used for weed control in sorghum. The research is aimed at controlling pigweed (Amaranthus sp.) in grain sorghum (Sorghum bicolor (L.) Moench) with preemergence aerial application of propazine and postemergence application of atrazine .
  • Methods of Application : The method involves the use of low-volume application of propazine and atrazine to sorghum. The herbicides were applied in 4.7 to 47 L/ha of various carriers. Liquid formulations of the two herbicides gave results comparable to an 80% wettable powder formulation .
  • Results : Over a 3-year period, pigweed was successfully controlled in grain sorghum with these applications. Equally good pigweed control was obtained with ground application of the herbicides with as little as 37 L/ha carrier .

4. Biological Evaluation for Endangered Species

  • Application Summary : The U.S. Environmental Protection Agency (EPA) conducted a draft Biological Evaluation (BE) assessing risks to listed species from labeled uses of propazine . The term “listed species” refers to those that are federally listed as endangered or threatened, as well as experimental populations and species that are proposed and candidates for listing .
  • Methods of Application : The draft BE was conducted according to the Revised Method for National Level Listed Species Biological Evaluations of Conventional Pesticides . The Revised Method incorporates recommendations from the National Research Council of the National Academy of Sciences (NAS), EPA’s “lessons learned” during the first three pilot BEs, public comments, comments received during consultation with federally recognized tribes, and input provided by U.S. Fish and Wildlife Service, National Marine Fisheries Service and the US Department of Agriculture .

5. Herbicide Use in Agriculture

  • Application Summary : Propazine is one of the three widely-used herbicides used to control a variety of grasses and broadleaf weeds . Atrazine is used on about 75 million acres of agricultural crop land every year .
  • Methods of Application : The application involves the use of propazine in the fields to control the growth of unwanted plants .
  • Results : The use of propazine has been effective in controlling the growth of weeds, thereby improving the yield of crops .

Safety And Hazards

Propazine is suspected of causing cancer . It is recommended to handle this substance with care and to avoid its release into the environment .

Future Directions

The use of propazine and other triazine herbicides is currently under scrutiny due to their potential environmental and health impacts . There is a growing interest in finding alternative herbicides that pose less risk to the environment and human health . The toxicity thresholds identified in recent studies will contribute to the derivation of high-reliability marine water quality guideline values for some alternative herbicides detected in Great Barrier Reef waters and support future assessments of the cumulative risks of complex herbicide mixtures commonly detected in coastal waters .

properties

IUPAC Name

6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)
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InChI Key

WJNRPILHGGKWCK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C
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Molecular Formula

C9H16N5Cl, C9H16ClN5
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DSSTOX Substance ID

DTXSID3021196
Record name 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine
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Molecular Weight

229.71 g/mol
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Physical Description

Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER.
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Solubility

6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor
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Density

1.162 g/cu cm at 20 °C, 1.162 g/cm³
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Vapor Pressure

0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible
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Mechanism of Action

... Propazine has been grouped with several structurallyrelated, chlorinated triazines (e.g., atrazine, simazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to propazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. These effects form the basis of the regulatory endpoint selection for both compounds. This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and propazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine and propazine). These neuroendocrine effects are considered the primary toxicological effects of regulatory concern. The NOAEL for endocrine changes is protective of systemic toxicity., After subchronic and chronic exposure to propazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These neuroendocrine effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, simazine, and three chlorinated degradates - G-28279 (des-isopropyl atrazine or DIA), and G-30033 (des-ethyl atrazine or DEA), and G-28273 (diaminochlorotriazine or DACT) - the latter two which can result from the degradation of propazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. For propazine, a neuroendocrine endpoint was identified for chronic dietary exposure based on adverse effects of estrous cycle alterations and luteinizing hormone (LH) surge suppression observed in a LH surge study on female rats exposed to atrazine. The corresponding NOAEL was 1.8 mg/kg/day. Because the database for propazine's potential neuroendocrine effects is less robust than the atrazine database, particularly for the young, the /EPA/ concluded that atrazine data could be used as bridging data for propazine due to the fact that propazine and atrazine share the neuroendocrine mechanism of toxicity described above, and that these neuroendocrine effects are considered the primary toxicological effects of regulatory concern for chronic exposure., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/
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Product Name

Propazine

Color/Form

Colorless powder, Crystals

CAS RN

139-40-2
Record name Propazine
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Melting Point

229.7 °C, 213 °C
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Synthesis routes and methods

Procedure details

Similar reactions, in which 1,1,1-trichloroethane (reflux 75° C.) and 1,4-dioxan (reflux 105° C.) were used as solvents instead of toluene, both gave diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate in 81% yield, together with 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (yield 12-17%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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